molecular formula C20H17N5O2S B2405318 N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 763091-17-4

N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No. B2405318
CAS RN: 763091-17-4
M. Wt: 391.45
InChI Key: ZDMPXMQKSVMQAG-UHFFFAOYSA-N
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Description

“N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single, double, and potentially aromatic bonds. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazolo[3,4-d]pyrimidines have been involved in various chemical reactions, often serving as the core structure for the synthesis of biologically active compounds .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Novel Compounds Novel derivatives of N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide have been synthesized, showcasing the compound's versatility in forming various chemical structures. For instance, it has been utilized in the synthesis of isoxazolines and isoxazoles through [3+2] cycloaddition, indicating its potential as a dipolarophile in cycloaddition reactions (Rahmouni et al., 2014). Furthermore, compounds containing this moiety have been involved in the creation of various heterocycles, such as pyrazoles and pyrimidines, indicating its utility in the synthesis of complex organic compounds (Bondock et al., 2008).

Characterization and Structural Analysis The structural properties of compounds containing this compound have been extensively studied. Notably, crystal structures of related acetamides have been analyzed, revealing insights into their conformation and intramolecular interactions, such as hydrogen bonding (Subasri et al., 2016). Such studies are crucial for understanding the compound's behavior in different environments and could be valuable for its application in various scientific fields.

Antitumor and Biological Activities

Antitumor Properties Derivatives of this compound have demonstrated antitumor activities. For instance, certain derivatives have shown activity against human breast adenocarcinoma cell lines, indicating their potential in cancer treatment research (El-Morsy et al., 2017). Moreover, the compound's role in the synthesis of novel antitumor acetamides and related derivatives further highlights its relevance in medicinal chemistry and drug design (Alqasoumi et al., 2009).

Antimicrobial and Antioxidant Activities In addition to its antitumor potential, this compound-related compounds have also been explored for their antimicrobial and antioxidant properties. Various derivatives have shown promising activity against microbial species and have exhibited significant antioxidant activity, highlighting their potential in addressing infectious diseases and oxidative stress-related conditions (Rehman et al., 2016), (Chkirate et al., 2019).

Future Directions

The future directions for research into this compound could include exploring its potential biological activities and developing more efficient methods for its synthesis. Given the wide range of activities exhibited by similar heterocyclic compounds, there could be many potential applications for this compound in medicinal chemistry .

properties

IUPAC Name

N-benzyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-17(21-11-14-7-3-1-4-8-14)13-28-20-23-18-16(19(27)24-20)12-22-25(18)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,21,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMPXMQKSVMQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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